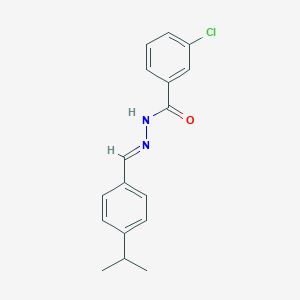![molecular formula C20H16N2O2 B326160 N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B326160.png)
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group at the fourth position and a carbamoyl group at the third position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method is the reaction of biphenyl-4-carboxylic acid with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can bind to targets such as acetylcholinesterase and butyrylcholinesterase, suggesting its potential as an inhibitor of these enzymes.
相似化合物的比较
Similar Compounds
Biphenyl-4-carboxamide: Lacks the carbamoyl group at the third position.
N-phenylbiphenyl-4-carboxamide: Has a phenyl group instead of a carbamoyl group.
Uniqueness
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the carboxamide and carbamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
属性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)17-7-4-8-18(13-17)22-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,21,23)(H,22,24) |
InChI 键 |
DWVBVKUOHDKNQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


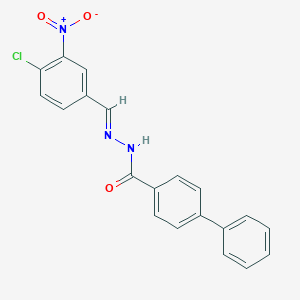
![3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326080.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-4-methoxybenzohydrazide](/img/structure/B326082.png)
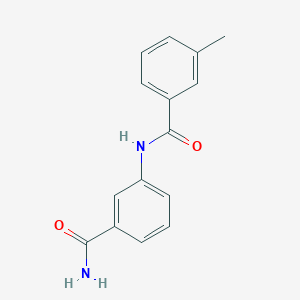
![N-[(E)-(2-methylphenyl)methylideneamino]-2-nitrobenzamide](/img/structure/B326085.png)
![6-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B326086.png)
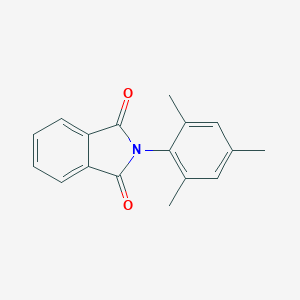
![N-[3-(benzyloxy)benzylidene]-N-(3,5-dimethylphenyl)amine](/img/structure/B326088.png)
![(6E)-3-(diethylamino)-6-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326089.png)
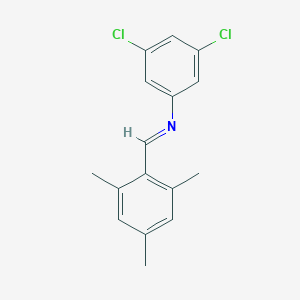
![2-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B326093.png)
![4-methoxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B326094.png)
![3-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B326095.png)
